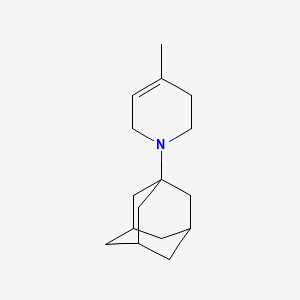
1-(1-adamantyl)-4-methyl-3,6-dihydro-2H-pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Adamantyl)-4-methyl-3,6-dihydro-2H-pyridine is a compound that features a unique adamantane structure fused with a pyridine ring. Adamantane derivatives are known for their stability and rigidity, which make them valuable in various fields such as medicinal chemistry, materials science, and nanotechnology . The incorporation of the adamantane moiety into the pyridine ring enhances the compound’s chemical and physical properties, making it a subject of interest for researchers.
Méthodes De Préparation
The synthesis of 1-(1-adamantyl)-4-methyl-3,6-dihydro-2H-pyridine typically involves the following steps:
Starting Materials: The synthesis begins with adamantane and pyridine derivatives.
Reaction Conditions: One common method involves the alkylation of adamantane with a suitable pyridine derivative under acidic conditions.
Industrial Production: Industrial production methods often focus on optimizing yield and purity.
Analyse Des Réactions Chimiques
1-(1-Adamantyl)-4-methyl-3,6-dihydro-2H-pyridine undergoes various chemical reactions, including:
Common reagents used in these reactions include potassium permanganate, chromium trioxide, hydrogen gas, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism by which 1-(1-adamantyl)-4-methyl-3,6-dihydro-2H-pyridine exerts its effects involves interactions with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
1-(1-Adamantyl)-4-methyl-3,6-dihydro-2H-pyridine can be compared with other adamantane derivatives such as:
Memantine: Another adamantane derivative, memantine is used in the treatment of Alzheimer’s disease.
Rimantadine: Similar to amantadine, rimantadine is used as an antiviral agent.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and biological properties compared to other adamantane derivatives.
Propriétés
Formule moléculaire |
C16H25N |
|---|---|
Poids moléculaire |
231.38 g/mol |
Nom IUPAC |
1-(1-adamantyl)-4-methyl-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C16H25N/c1-12-2-4-17(5-3-12)16-9-13-6-14(10-16)8-15(7-13)11-16/h2,13-15H,3-11H2,1H3 |
Clé InChI |
NIJQGPSAFZQYFU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCN(CC1)C23CC4CC(C2)CC(C4)C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(1,1-dimethylethyl)-N-[6-(ethenyloxy)-5-(2-methoxyphenoxy)[2,2'-bipyrimidin]-4-yl]-Benzenesulfonamide](/img/structure/B13441252.png)
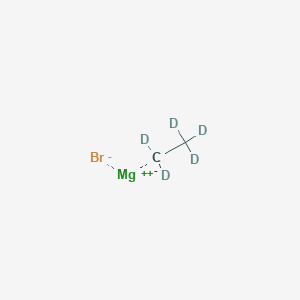

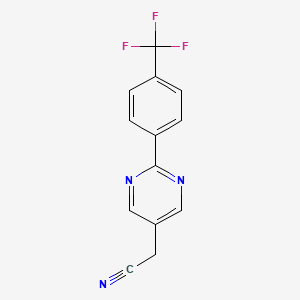
![(3Z,8R,9S,10R,13S,14S,17R)-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-3-hydroxyimino-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B13441267.png)
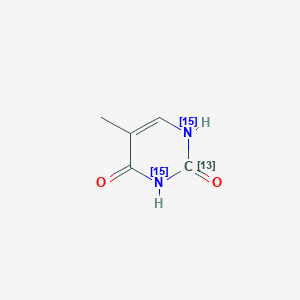
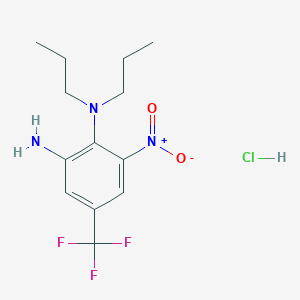
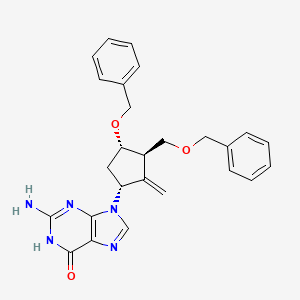

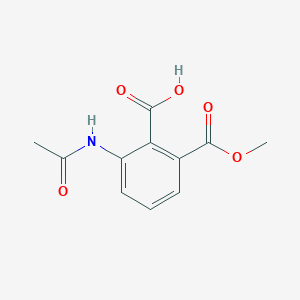

![(5Z)-5-[(E)-3-[2-[(2-methoxyphenyl)methoxy]phenyl]prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B13441327.png)
![N6-(Benzoyloxy)-N2-[(phenylmethoxy)carbonyl]-L-lysine 1,1-Dimethylethyl Ester](/img/structure/B13441331.png)
